2,4-Dihydroxy-3,3-dimethylbutanehydrazide
Overview
Description
2,4-Dihydroxy-3,3-dimethylbutanehydrazide is an organic compound with the molecular formula C6H14N2O3 It is characterized by the presence of two hydroxyl groups and a hydrazide functional group attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-3,3-dimethylbutanehydrazide typically involves the reaction of 2,4-dihydroxy-3,3-dimethylbutanoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the hydrazide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3,3-dimethylbutanehydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The hydrazide group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Scientific Research Applications
2,4-Dihydroxy-3,3-dimethylbutanehydrazide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3,3-dimethylbutanehydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The hydroxyl groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-3,3-dimethylbutanoic acid
- 2,4-Dihydroxy-3,3-dimethylbutane
- 2,4-Dihydroxy-3,3-dimethylbutanone
Uniqueness
2,4-Dihydroxy-3,3-dimethylbutanehydrazide is unique due to the presence of both hydroxyl and hydrazide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various research applications.
Properties
IUPAC Name |
2,4-dihydroxy-3,3-dimethylbutanehydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O3/c1-6(2,3-9)4(10)5(11)8-7/h4,9-10H,3,7H2,1-2H3,(H,8,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEOPWBZNAVUBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70326300, DTXSID901233178 | |
Record name | 2,4-dihydroxy-3,3-dimethylbutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16424-88-7, 4386-16-7 | |
Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16424-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC526476 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526476 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4-dihydroxy-3,3-dimethylbutanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70326300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dihydroxy-3,3-dimethylbutanoic acid hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901233178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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